molecular formula C9H9NO B1210687 2-Phenyl-2-oxazoline CAS No. 7127-19-7

2-Phenyl-2-oxazoline

Cat. No. B1210687
CAS RN: 7127-19-7
M. Wt: 147.17 g/mol
InChI Key: ZXTHWIZHGLNEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Phenyl-2-oxazoline and related derivatives often involves catalyzed cyclization reactions. A notable method includes the ruthenium(II) porphyrin-copper chloride catalyzed cyclization of benzene carboxylic acids and phenylethenes or phenylacetylenes under mild conditions, leading to the formation of oxazoline derivatives through intermolecular C-N bond formation and intramolecular C-O bond formation (Zhong et al., 2012). Another efficient synthesis pathway involves the stereospecific isomerization of 3-amido-2-phenyl azetidines in the presence of Brønsted and Lewis acids, with Cu(OTf)2 being identified as the most effective catalyst (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-oxazoline reveals significant delocalization of π-electrons along the NCO segment, which is influenced by inductive and resonance contributions from side-chains. In the case of 2-Phenyl-2-oxazoline, the π-arene interactions between the benzene ring and the CN and CO bonds further stabilize the delocalization, imparting a partial negative charge to the nitrogen atom and a partial positive charge to the oxygen atom (Bodner et al., 2011).

Chemical Reactions and Properties

2-Phenyl-2-oxazoline undergoes various chemical reactions, reflecting its rich chemistry and versatility. Its ability to participate in living cationic ring-opening polymerization (CROP) under microwave irradiation showcases its utility in polymer science. The polymerization mechanism indicates a living polymerization process, as evidenced by the linear first-order kinetic plots and the linear increase of the molecular weight with conversion, along with low polydispersity index values (Lobert et al., 2008).

Physical Properties Analysis

The physical properties of 2-Phenyl-2-oxazoline and its derivatives are significantly influenced by the presence of substituents. For example, fluorinated derivatives exhibit a strong sensitivity to the quantity of fluorine substituents, particularly the presence or absence of ortho-fluoro substituents on the phenyl ring, which markedly affects polymerization rates and thermal properties (Lobert et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-Phenyl-2-oxazoline are characterized by its reactivity in various organic transformations. Its participation in the synthesis of multifunctional cationic iridium(III) complexes, for example, highlights its ability to act as a ligand and influence photophysical properties, demonstrating the complex's sensitivity to different substituents on the oxazole ring (Zhu et al., 2017).

Scientific Research Applications

  • Biomedical Materials

    • Field: Biomedical Engineering
    • Application: Poly(2-oxazoline)s are used to develop the next generation of biomedical materials . They have excellent physical and biological properties .
    • Method: The structure and function of poly(2-oxazoline)s are highly adjustable and diverse . They are similar to peptides, making them suitable for various applications .
    • Results: Poly(2-oxazoline)s have shown great potential in the initial exploratory work . They are mainly used in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
  • Drug Delivery Systems

    • Field: Pharmaceutical Sciences
    • Application: Poly(2-oxazoline)s are used in drug delivery systems .
    • Method: The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for drug delivery .
    • Results: Compared with the traditional gold standard poly(ethylene glycol), the stability and biological properties of poly(2-oxazoline)s are more excellent .
  • Enantioselective Catalysis

    • Field: Chemistry
    • Application: 2-Phenyl-2-oxazoline is used as a C2 symmetric ligand for enantioselective catalysis .
    • Method: It easily forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
    • Results: This property makes it suitable for applications in enantioselective catalysis .
  • Polymerization

    • Field: Polymer Science
    • Application: 2-Phenyl-2-oxazoline is used in the living cationic ring-opening polymerization .
    • Method: This process is initiated by rare-earth metal triflates .
    • Results: This rare-earth catalytic system can also be applied to the ring-opening polymerization of some sterically hindered or aryl-substituted 2-oxazolines .

Safety And Hazards

When handling 2-Phenyl-2-oxazoline, avoid breathing mist, gas, or vapours . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

With the advancement of medical technology, the previous biomedical material platforms have been unable to meet the increasingly diverse application requirements, and the emergence of poly (2-oxazoline)s provides an opportunity to develop the next generation of biomedical materials . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .

properties

IUPAC Name

2-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTHWIZHGLNEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35255-75-5
Record name Oxazole, 4,5-dihydro-2-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35255-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30288157
Record name 2-Phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-oxazoline

CAS RN

7127-19-7
Record name 2-Phenyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7127-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The methods (1) to (6) will be described more specifically. For example, as the method (1), potassium hydroxide or acetic anhydride is reacted to 2-chloroethylformamide to provide 2-oxazoline, and the case where 2-bromoethylbenzamide is used provides 2-phenyl-2-oxazoline (see, for example Non-patent Document 1). As the method (2), thionyl chloride is reacted to 2-formamide ethanol to provide 2-oxazoline, and N-(2-hydroxyethyl)benzamide is heated with phosphorous pentoxide to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 2). As the method (3), benzoic acid and 2-aminoethanol are heated with alumina to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 3). As the method (4), benzonitrile and 2-aminoethanol are heated with calcium chloride at 110 to 120° C. to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 4 and Patent Document 1). As the method (5), methyl benzimidate and 2-aminoethanol are heated with alumina to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 5). Vinylbenzamide is simply heated to provide 2-phenyl-2-oxazoline. As the method (6), N-allylbenzamide is heated with sulfuric acid to provide 5-methyl-2-phenyl-2-oxazoline (see, for example, Non-patent Document 6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The methods (1) to (6) will be described more specifically. For example, as the method (1), potassium hydroxide or acetic anhydride is reacted to 2-chloroethylformamide to provide 2-oxazoline, and the case where 2-bromoethylbenzamide is used provides 2-phenyl-2-oxazoline (see, for example Non-patent Document 1). As the method (2), thionyl chloride is reacted to 2-formamide ethanol to provide 2-oxazoline, and N-(2-hydroxyethyl)benzamide is heated with phosphorous pentoxide to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 2). As the method (3), benzoic acid and 2-aminoethanol are heated with alumina to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 3). As the method (4), benzonitrile and 2-aminoethanol are heated with calcium chloride at 110 to 120° C. to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 4 and Patent Document 1). As the method (5), methyl benzimidate and 2-aminoethanol are heated with alumina to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 5). Vinylbenzamide is simply heated to provide 2-phenyl-2-oxazoline. As the method (6), N-allylbenzamide is heated with sulfuric acid to provide 5-methyl-2-phenyl-2-oxazoline (see, for example, Non-patent Document 6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The methods (1) to (6) will be described more specifically. For example, as the method (1), potassium hydroxide or acetic anhydride is reacted to 2-chloroethylformamide to provide 2-oxazoline, and the case where 2-bromoethylbenzamide is used provides 2-phenyl-2-oxazoline (see, for example Non-patent Document 1). As the method (2), thionyl chloride is reacted to 2-formamide ethanol to provide 2-oxazoline, and N-(2-hydroxyethyl)benzamide is heated with phosphorous pentoxide to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 2). As the method (3), benzoic acid and 2-aminoethanol are heated with alumina to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 3). As the method (4), benzonitrile and 2-aminoethanol are heated with calcium chloride at 110 to 120° C. to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 4 and Patent Document 1). As the method (5), methyl benzimidate and 2-aminoethanol are heated with alumina to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 5). Vinylbenzamide is simply heated to provide 2-phenyl-2-oxazoline. As the method (6), N-allylbenzamide is heated with sulfuric acid to provide 5-methyl-2-phenyl-2-oxazoline (see, for example, Non-patent Document 6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

N-(2-Hydroxyethyl)benzamide (200 parts by weight) and stannous octoate (1 part by weight) were charged to the standard reaction vessel as one lot. The mixture was heated to 230° C. at 250 mm Hg (33 kPa) and maintained at these conditions for 4 hours by when water had ceased to distil over. The residues were distilled under vacuum to give 2-phenyl-2-oxazoline (yield 58%), b.p. 115° C./1 mm Hg (0.13 kPa).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-oxazoline
Reactant of Route 2
Reactant of Route 2
2-Phenyl-2-oxazoline
Reactant of Route 3
Reactant of Route 3
2-Phenyl-2-oxazoline
Reactant of Route 4
2-Phenyl-2-oxazoline
Reactant of Route 5
Reactant of Route 5
2-Phenyl-2-oxazoline
Reactant of Route 6
Reactant of Route 6
2-Phenyl-2-oxazoline

Citations

For This Compound
1,320
Citations
F Wiesbrock, R Hoogenboom, MAM Leenen… - …, 2005 - ACS Publications
… The living cationic ring-opening polymerizations of 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline were performed in acetonitrile at high temperatures of up to 200 C in a single-…
Number of citations: 335 pubs.acs.org
S Sinnwell, H Ritter - Macromolecular rapid communications, 2005 - Wiley Online Library
… polymerization of 2-phenyl-2-oxazoline under microwave … on the polymerization of 2-phenyl-2-oxazoline with methyl tosylate … polymerization of 2-phenyl-2-oxazoline under microwave …
Number of citations: 70 onlinelibrary.wiley.com
Y Milonaki, E Kaditi, S Pispas… - Journal of Polymer …, 2012 - Wiley Online Library
… -oxazoline and 2-phenyl-2-oxazoline have demonstrated the … to the lower nucleophilicity of 2-phenyl-2-oxazoline.10, 22 In … Gradually, incorporation of 2-phenyl-2-oxazoline takes place …
Number of citations: 94 onlinelibrary.wiley.com
R Hoogenboom, HML Thijs, MWM Fijten… - Journal of Polymer …, 2007 - Wiley Online Library
… The microwave-assisted statistical copolymerization of 2-phenyl-2-oxazoline with 2-methyl-2… ) with poly(2-phenyl-2-oxazoline) (pPhOx) than poly(2-ethyl-2-oxazoline) (pEtOx) with poly(…
Number of citations: 89 onlinelibrary.wiley.com
R Hoogenboom, MAM Leenen… - Macromolecular …, 2005 - Wiley Online Library
… 2-nonyl-19,21 and 2-phenyl-2-oxazoline19,22 have overcome … ring-opening polymerization of 2-phenyl-2-oxazoline can be … polymerization of 2-phenyl-2-oxazoline under superheated …
Number of citations: 47 onlinelibrary.wiley.com
A Groß, G Maier, O Nuyken - Macromolecular Chemistry and …, 1996 - Wiley Online Library
… 1(+P1) than it is in the polymerization of 2-phenyl-2oxazoline 2 (+P2). While the degrees of … 2-nonyl-2-oxazoline (l), but not for 2-phenyl-2-oxazoline (2). After 5 days, only about 50% of 2 …
Number of citations: 73 onlinelibrary.wiley.com
S Futagawa, T Inui, T Shiba - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… 2-oxazolidone (I) or 2-phenyl-2-oxazoline (II) derivatives … diastereoisomeric pairs of 2-phenyl-2-oxazoline derivative of … in cases of 2-phenyl-2-oxazoline derivatives. Although the …
Number of citations: 168 www.journal.csj.jp
V Bardoula, L Leclercq, R Hoogenboom… - Journal of Colloid and …, 2023 - Elsevier
… Amphiphilic nonionic block and gradient copoly(2-oxazoline)s based on 2-methyl-2-oxazoline and 2-phenyl-2-oxazoline as efficient stabilizers for the formulation of tailor-made …
Number of citations: 3 www.sciencedirect.com
MWM Fijten, R Hoogenboom… - Journal of Polymer …, 2008 - Wiley Online Library
… A–E: Kinetic plots for the copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline with different compositions utilizing benzyl bromide as initiator at 160 C in acetonitrile. F: …
Number of citations: 66 onlinelibrary.wiley.com
PHM Van Steenberge, B Verbraeken… - …, 2015 - ACS Publications
… the formation of monomer sequences of individual macromolecules during cationic ring-opening copolymerization (CROcoP) of 2-methyl-2-oxazoline (MeOx) and 2-phenyl-2-oxazoline (…
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.